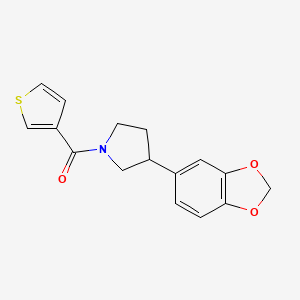

3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine

Description

Properties

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-16(13-4-6-21-9-13)17-5-3-12(8-17)11-1-2-14-15(7-11)20-10-19-14/h1-2,4,6-7,9,12H,3,5,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWMPLPXCYARRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzodioxole Ring Formation

The 1,3-benzodioxole moiety is typically synthesized from catechol derivatives. A common method involves reacting catechol with methylene chloride under acidic conditions to form the dioxole ring. For example:

$$

\text{Catechol} + \text{CH}2\text{Cl}2 \xrightarrow{\text{H}2\text{SO}4} 1,3-\text{benzodioxol-5-ol}

$$

Subsequent bromination or Friedel-Crafts acylation introduces substituents at the 5-position.

Pyrrolidine Ring Construction

Pyrrolidine rings are synthesized via cyclization of γ-aminobutyric acid derivatives or hydrogenation of pyrrole. For instance, catalytic hydrogenation of pyrrole over Raney nickel yields pyrrolidine:

$$

\text{Pyrrole} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{Pyrrolidine}

$$

The benzodioxole and pyrrolidine fragments are coupled via Buchwald-Hartwig amination or Ullmann coupling, with yields optimized using copper(I) catalysts.

Synthesis of the Thiophene-3-carbonyl Unit

Thiophene Ring Formation

Thiophene-3-carboxylic acid is prepared via the Gewald reaction, which condenses ketones with elemental sulfur and cyanoacetates:

$$

\text{R-CO-R'} + \text{NC-CH}2-\text{COOR''} + \text{S}8 \rightarrow \text{Thiophene-3-carboxylate}

$$

Alternative routes include cyclization of mercaptoacrylic acid derivatives.

Carbonyl Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride or converted to a mixed anhydride for subsequent coupling:

$$

\text{Thiophene-3-COOH} + \text{SOCl}_2 \rightarrow \text{Thiophene-3-COCl}

$$

Coupling Strategies for Final Assembly

The benzodioxole-pyrrolidine core and thiophene-3-carbonyl unit are conjugated via amide bond formation. Two predominant methods are employed:

Schlenk-Type Amidation

Using thiophene-3-carbonyl chloride, the reaction proceeds under anhydrous conditions with triethylamine as a base:

$$

\text{Pyrrolidine} + \text{Thiophene-3-COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Product}

$$

Typical Conditions :

Carbodiimide-Mediated Coupling

Ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) facilitate coupling in polar aprotic solvents:

$$

\text{Pyrrolidine} + \text{Thiophene-3-COOH} \xrightarrow{\text{EDCI/DMAP}} \text{Product}

$$

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 12–24 h |

| Yield | 65–80% |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine serves as a valuable building block for the creation of more complex molecules. It is particularly useful in:

- Synthesis of Heterocycles : The compound can be utilized to generate various heterocyclic derivatives through multi-step organic reactions involving coupling reactions such as Suzuki or Heck reactions .

Biology and Medicine

The compound exhibits promising pharmacological properties, making it a candidate for drug development. Notable applications include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : A study highlighted its effectiveness against E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial potential .

- Anti-inflammatory Effects : In vitro experiments demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Industrial Applications

The electronic properties of this compound make it suitable for use in advanced materials such as:

- Organic Semiconductors : Its structural characteristics allow for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study on Antimicrobial Activity

A comprehensive evaluation of various pyrrolidine derivatives, including this compound, was conducted to assess their antimicrobial efficacy. The study found that:

- The compound exhibited an MIC of 32 µg/mL against E. coli, suggesting it could be developed further as an antibacterial agent.

Case Study on Anti-inflammatory Properties

Research involving LPS-stimulated macrophages revealed:

- Treatment with the compound significantly lowered TNF-alpha and IL-6 levels compared to untreated controls, indicating its potential as an anti-inflammatory therapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Type | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | Significant antibacterial potential |

| Anti-inflammatory | Macrophages (LPS-stimulated) | N/A | Reduced TNF-alpha and IL-6 levels |

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in anticancer applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine

- Structure : A linear butan-2-amine chain substituted with a 1,3-benzodioxol-5-yl group and an N-methyl group.

- Key Differences :

- Lacks the pyrrolidine core and thiophene carbonyl group.

- The amine group may enhance solubility but reduce metabolic stability compared to the pyrrolidine-thiophene system.

- Pharmacological Context : Similar benzodioxol-alkylamine derivatives are associated with psychoactive properties, suggesting that the target compound’s pyrrolidine-thiophene system could modulate receptor specificity .

1-(5-Fluoropentyl)-3-(4-Methylnaphthalene-1-Carbonyl)-1H-Indole

- Structure : Indole core with a 4-methylnaphthalene carbonyl group and a fluoropentyl chain.

- Key Differences: Replaces pyrrolidine with an indole ring, introducing a larger aromatic system. Fluoropentyl chain may enhance lipophilicity compared to the benzodioxol group.

- Hypothesized Impact : Naphthalene’s extended π-system could increase affinity for hydrophobic receptors, whereas the thiophene’s smaller size might favor selectivity .

5-(p-Chlorophenyl)-2,5-Dihydro-3H-Imidazo[2,1-a]Isoindol-5-ol

- Structure : Imidazo-isoindol scaffold with a p-chlorophenyl group and hydroxyl substituent.

- Key Differences: The fused bicyclic core contrasts with the monocyclic pyrrolidine.

- Functional Insight : The hydroxyl group could participate in hydrogen bonding, a feature absent in the target compound, which relies on benzodioxol’s oxygen atoms for polar interactions .

Structural and Functional Group Analysis Table

| Compound Name | Core Structure | Aromatic Substituent | Carbonyl/Amine Group | Key Functional Attributes |

|---|---|---|---|---|

| Target Compound | Pyrrolidine | 1,3-Benzodioxol-5-yl | Thiophene-3-carbonyl | Flexibility, π-π stacking |

| 1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine | Butan-2-amine | 1,3-Benzodioxol-5-yl | N-Methylamine | Solubility, psychoactive potential |

| 1-(5-Fluoropentyl)-3-(4-Methylnaphthalene-1-Carbonyl)-1H-Indole | Indole | 4-Methylnaphthalene | Naphthalene carbonyl | Lipophilicity, bulkier aromaticity |

| 5-(p-Chlorophenyl)-2,5-Dihydro-3H-Imidazo[2,1-a]Isoindol-5-ol | Imidazo-isoindol | p-Chlorophenyl | Hydroxyl | Hydrogen bonding, electronegativity |

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.33 g/mol. The structure features a pyrrolidine ring substituted with a benzodioxole moiety and a thiophene carbonyl group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Serotonin Receptors : Compounds featuring benzodioxole structures have been linked to the modulation of serotonin receptors, which play a crucial role in mood regulation and various neuropsychiatric disorders .

- Antioxidant Activity : The presence of thiophene and benzodioxole groups may enhance the antioxidant properties of the compound, potentially reducing oxidative stress in biological systems .

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines in macrophages, potentially aiding in the treatment of inflammatory diseases .

Neuroprotective Effects

Given its potential interaction with serotonin receptors, there is evidence suggesting neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating promising antibacterial potential.

-

Case Study on Anti-inflammatory Properties :

- In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine to maximize yield and purity?

- Methodological Answer : Synthesis optimization typically involves solvent selection (e.g., methanol or THF), temperature control (40–80°C), and reaction time (12–24 hours). For example, analogous pyrrolidine derivatives require reflux conditions in methanol to achieve >80% yield, with purification via column chromatography using ethyl acetate/hexane gradients . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability.

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : A combination of H/C NMR (to confirm proton and carbon environments), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography (for absolute stereochemistry) is recommended. For instance, X-ray analysis resolved the stereochemistry of a related pyrrolidine-thiophene hybrid, revealing key torsion angles and hydrogen-bonding interactions .

Q. How can researchers ensure the reproducibility of biological activity assays for this compound?

- Methodological Answer : Standardize assay protocols using positive controls (e.g., known enzyme inhibitors) and validate compound stability under assay conditions (pH, temperature). For pyrrolidine derivatives, pre-incubation in DMSO/PBS (1:9 v/v) at 37°C for 24 hours confirmed no degradation via LC-MS .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., conflicting NMR shifts) be resolved during structural characterization?

- Methodological Answer : Cross-validate data using 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. Computational modeling (DFT-based NMR chemical shift predictions) can resolve ambiguities, as demonstrated for a fluorinated pyrrolidine derivative where experimental and calculated F NMR shifts matched within 1 ppm .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of analogs with modified benzodioxol or thiophene substituents?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation, methyl groups) on the benzodioxol and thiophene moieties. Compare bioactivity (e.g., IC values) and correlate with electronic (Hammett constants) or steric parameters. A study on pyrazole-thiophene hybrids revealed a 10-fold potency increase with electron-withdrawing groups on the benzodioxol ring .

Q. How can researchers address contradictory data in metabolic stability studies (e.g., in vitro vs. in vivo half-lives)?

- Methodological Answer : Perform interspecies comparisons (e.g., human vs. rodent liver microsomes) and account for plasma protein binding differences. For a related pyrrolidine-carboxamide, in vitro microsomal stability (t = 2 hours) contradicted in vivo data (t = 8 hours) due to albumin-mediated stabilization, resolved via equilibrium dialysis .

Q. What computational approaches are suitable for predicting the binding mode of this compound to target proteins?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) guided by X-ray crystallography data of homologous proteins. MD simulations (AMBER, GROMACS) over 100 ns can validate binding stability. A study on a benzodioxol-pyrrolidine hybrid identified key hydrophobic interactions with a kinase active site, confirmed by free-energy perturbation calculations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer : Normalize data to cell viability controls (MTT/WST-1 assays) and account for cell-specific uptake mechanisms. For example, a pyrrolidine-thiophene derivative showed IC = 5 µM in HeLa cells but >50 µM in HEK293, attributed to differential expression of ABC transporters. Inhibiting efflux pumps with verapamil restored potency in HEK293 .

Q. What experimental controls are critical when analyzing contradictory enzyme inhibition results?

- Methodological Answer : Include substrate-only and enzyme-only controls to rule out auto-fluorescence or non-specific binding. For a benzodioxol-containing compound, contradictory IC values (2 vs. 10 µM) arose from residual DMSO in assays; reducing DMSO to <0.1% resolved variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.